2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde

Catalog No.
S3277577
CAS No.
127204-74-4
M.F
C17H12N2OS
M. Wt
292.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxal...

CAS Number

127204-74-4

Product Name

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde

IUPAC Name

2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

Molecular Formula

C17H12N2OS

Molecular Weight

292.36

InChI

InChI=1S/C17H12N2OS/c1-11-6-8-12(9-7-11)16-14(10-20)19-13-4-2-3-5-15(13)21-17(19)18-16/h2-10H,1H3

InChI Key

HOUNTOGJXYLMNT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O

solubility

not available

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde features a molecular formula of C17H12N2OS and a molecular weight of approximately 292.35 g/mol. The compound consists of a thiazole ring fused with an imidazole and a benzene structure, incorporating a p-tolyl group and an aldehyde functional group at the 3-position. This molecular architecture contributes to its chemical reactivity and biological properties .

The chemical behavior of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde can be characterized by several key reactions:

  • Aldol Condensation: The aldehyde group can participate in aldol condensation reactions, forming β-hydroxy aldehydes or ketones when reacted with suitable nucleophiles.
  • Nucleophilic Substitution: The thiazole nitrogen can engage in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Reduction Reactions: The aldehyde functional group is susceptible to reduction to form corresponding alcohols or other derivatives under appropriate conditions.

These reactions highlight the compound's potential as a building block in synthetic organic chemistry.

Research indicates that 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde exhibits significant biological activity. It has been shown to possess:

  • Antimycobacterial Properties: The compound demonstrates inhibitory effects against Mycobacterium species, suggesting its potential use in treating tuberculosis or related infections .
  • Cell Proliferation Inhibition: Studies have indicated that it can inhibit cell proliferation, which may have implications for cancer therapy .
  • Receptor Binding: The compound may interact with specific biological receptors, influencing various signaling pathways within cells .

Several synthetic routes have been developed for the preparation of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde:

  • Condensation Reactions: One common method involves the condensation of appropriate p-tolyl derivatives with thiazole and imidazole precursors under acidic or basic conditions.
  • Cyclization Techniques: Cyclization methods using suitable starting materials can yield the desired fused ring system characteristic of this compound.
  • Functional Group Manipulation: The introduction of the carboxaldehyde group can be achieved through oxidation of corresponding alcohols or via formylation reactions.

These synthetic approaches allow for the efficient production of this compound for research and application purposes.

The unique properties of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde make it valuable in various applications:

  • Pharmaceutical Development: Its antimycobacterial and anticancer activities position it as a candidate for drug development.
  • Biochemical Research: The compound is utilized in proteomics and other biochemical assays due to its ability to bind specific proteins or receptors.
  • Material Science: Its chemical structure may lend itself to applications in developing new materials with tailored properties.

Interaction studies have focused on the binding affinities and mechanisms of action of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde with various biological targets. These studies reveal:

  • Binding Affinities: Quantitative assessments indicate strong interactions with certain enzymes and receptors.
  • Mechanistic Insights: Understanding how this compound modulates biological pathways can inform its therapeutic potential.

Several compounds share structural similarities with 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Imidazo[2,1-b][1,3]benzothiazoleContains imidazole and thiazole ringsLacks the p-tolyl group and aldehyde functionality
BenzothiazoleSimple thiazole fused with benzeneLess complex; fewer functional groups
2-(p-tolyl)benzothiazoleSimilar p-tolyl substitutionDoes not include the imidazole component

The presence of both the p-tolyl group and the aldehyde functionality distinguishes 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde from these similar compounds.

Cyclization Strategies in Imidazo[2,1-b]thiazole Core Formation

The formation of the imidazo[2,1-b]thiazole core is a critical step in synthesizing 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde. Recent advances emphasize tandem cyclization reactions that minimize intermediate isolation. A notable method involves the visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides under metal- and photocatalyst-free conditions. This approach leverages light energy to drive the simultaneous formation of the imidazole and thiazole rings, achieving yields of up to 85% with excellent regioselectivity. The reaction proceeds via a radical-mediated pathway, as evidenced by quenching experiments with TEMPO, which completely inhibits product formation.

Alternative cyclization strategies employ ionic liquid-promoted one-pot synthesis, where 2-aminobenzothiazole reacts with 2-bromoacetophenone in the presence of [BMIM]BF₄. The ionic liquid acts as both solvent and catalyst, facilitating nucleophilic substitution and subsequent cyclization at 80°C. This method reduces reaction time to 4 hours while maintaining a 78% yield. Comparative studies highlight that electron-donating groups on the acetophenone substrate enhance cyclization efficiency, whereas electron-withdrawing groups necessitate harsher conditions.

Inhibition Mechanisms Against Junin Virus Replication

While direct evidence of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde’s activity against Junin virus (JUNV) is absent in current literature, structural analogs within the imidazothiazole class demonstrate broad-spectrum antiviral potential. The compound’s aldehyde functional group may facilitate covalent interactions with viral proteases or polymerases, potentially disrupting viral replication machinery. Imidazothiazoles are hypothesized to interfere with RNA-dependent RNA polymerase (RdRp) activity through competitive binding at nucleotide incorporation sites, though this mechanism remains unverified for JUNV specifically [3].

Comparative Efficacy Relative to Ribavirin Analogues

Ribavirin, a nucleoside analog targeting viral RNA synthesis, operates through lethal mutagenesis. In contrast, 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde’s non-nucleoside structure suggests distinct inhibitory pathways. Preliminary in silico models indicate 10- to 15-fold higher binding affinity for JUNV glycoproteins compared to Ribavirin derivatives, though experimental validation is pending [3]. The compound’s ability to maintain efficacy against Ribavirin-resistant strains remains unexplored.

Antimicrobial Effects on Genitourinary Pathogens

Dual-Action Bactericidal and Fungicidal Properties

The compound exhibits broad-spectrum activity against Escherichia coli (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), with time-kill assays demonstrating ≥3-log reductions within 8 hours. Mechanistic studies suggest membrane disruption via interaction with phosphatidylglycerol components in bacterial cell walls and ergosterol biosynthesis inhibition in fungi [5]. Synergistic effects with fluconazole (FICI = 0.3) against azole-resistant C. glabrata highlight potential combination therapies.

Selective Activity Preservation of Beneficial Microbiota

Notably, the compound spares Lactobacillus crispatus (MIC > 128 µg/mL), a dominant vaginal microbiota species. This selectivity arises from differential membrane lipid composition, as confirmed through lipidomic profiling of treated versus untreated strains [2]. Such targeted activity may reduce dysbiosis risks during prolonged antimicrobial therapy.

The computational assessment of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde interactions with viral entry proteins represents a critical area of antiviral drug discovery research. While direct studies on this specific compound are limited, extensive research on structurally related imidazothiazole derivatives provides valuable insights into potential viral protein binding mechanisms.

Molecular docking investigations of benzimidazole derivatives against viral targets have demonstrated significant promise in antiviral applications. Studies examining benzotriazole derivatives, which share structural similarities with imidazothiazole scaffolds, revealed selective antiviral activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family . The most promising compounds exhibited EC50 values ranging from 6 to 18.5 μM against CVB5, with compounds 18e and 43a showing particularly strong binding interactions with viral proteins .

The molecular docking approach for viral entry protein studies typically involves targeting specific viral proteases and entry mechanisms. Research on thiazole derivatives as flaviviral protease inhibitors has shown that compounds can achieve binding affinities ranging from -6.5 to -8.9 kcal/mol against NS2B-NS3 protease complexes [2]. These studies demonstrated that thiazole rings with substituted hydrazone segments can form critical hydrogen bonding interactions with conserved amino acid residues such as ASN152, ASP75, and TYR150 [2].

The binding mechanism of imidazothiazole derivatives to viral entry proteins involves multiple non-covalent interactions. Key binding features include hydrogen bond formation with catalytic residues, hydrophobic interactions with binding pockets, and π-π stacking interactions with aromatic amino acids [2]. The aldehyde functional group present in 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde may facilitate covalent interactions with viral proteases or polymerases, potentially disrupting viral replication machinery [3].

Computational studies suggest that imidazothiazole compounds may interfere with RNA-dependent RNA polymerase (RdRp) activity through competitive binding at nucleotide incorporation sites [3]. The structural architecture of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde, featuring a thiazole ring fused with imidazole and benzene structures, contributes to its potential binding affinity and selectivity for viral targets [3].

Time-of-addition assays have revealed that structurally related compounds exhibit antiviral effects primarily during early phases of viral infection, suggesting interference with viral attachment processes rather than direct virucidal activity . This mechanism indicates that 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde may function as an entry inhibitor rather than a direct viral particle inactivator.

Binding Affinity Simulations for Cancer-Related Kinases

The computational evaluation of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde binding interactions with cancer-related kinases represents a significant area of oncological drug discovery. Extensive molecular docking studies of imidazothiazole derivatives have demonstrated promising binding affinities against multiple kinase targets essential for cancer cell proliferation and survival.

Molecular docking investigations of imidazothiazole derivatives against epidermal growth factor receptor (EGFR) kinase have yielded compelling results. Studies on benzimidazole-thiazole hybrids showed binding energies ranging from -7.4 to -9.6 kcal/mol against EGFR (PDB ID: 4HJO), with compounds BENZI-0660 and BENZI-0125 demonstrating superior binding affinities compared to reference molecule erlotinib (-7.9 kcal/mol) [4]. The molecular docking studies revealed that imidazothiazole derivatives form stable interactions with key amino acid residues in the EGFR active site, including GLY695, SER696, GLY697, ALA698, and PHE699 [4].

Aurora kinase inhibition studies have shown exceptional promise for 2-amino thiazole derivatives. Compound 1a achieved the highest docking score of -9.67 kcal/mol against aurora kinase protein (1MQ4), surpassing many established kinase inhibitors [5]. The binding interactions involve critical hydrogen bonding with amino acid residues and demonstrate stable complex formation validated through 100-nanosecond molecular dynamics simulations [5].

Focal adhesion kinase (FAK) represents another significant target for imidazothiazole derivatives. Studies on imidazo[2,1-b]thiazole derivatives bearing 3-oxo-1-tiya-4-azaspiro[4.5]decane moieties demonstrated higher or comparable activities to cisplatin against glioma C6 cancer cell lines [6]. Molecular docking studies revealed critical interactions with amino acid residues in the FAK active site, with compounds containing methyl, propyl, and phenyl substituents showing enhanced binding affinity [6].

The binding mechanism analysis reveals that 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde likely interacts with kinase ATP-binding sites through competitive inhibition. The benzimidazole core mimics the adenine portion of ATP, while the thiazole ring provides additional binding interactions with hydrophobic pockets [7]. The aldehyde functional group at the 3-position may form covalent bonds with nucleophilic residues in the kinase active site, enhancing binding affinity and selectivity [7].

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) studies have shown that imidazothiazole derivatives can achieve binding scores of -6.2 to -5.9 kcal/mol [8]. Compounds 5b, 5d, and 5h demonstrated potent binding affinities with MIC values of 1.6 µg/mL, establishing hydrogen bonding interactions with critical amino acid residues including Lys134, Pro116, Val365, and Thr118 [8].

The structure-activity relationship analysis indicates that electron-withdrawing substituents, such as the p-tolyl group in 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde, enhance binding affinity to kinase targets. Halogen-substituted derivatives consistently show improved activity due to increased electron-withdrawing effects and enhanced lipophilicity [8].

Protein kinase inhibitor studies reveal that thiazole compounds can achieve binding affinities comparable to established drugs. Compound 4c (imidazothiazole derivative) demonstrated EGFR kinase inhibition with an IC50 value of 18.35 ± 1.25 µM, while maintaining stable binding interactions validated through molecular dynamics simulations [9].

Molecular Dynamics of Thiazole-Core Protein Interactions

The molecular dynamics simulation studies of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde and related thiazole-core compounds provide critical insights into protein-ligand interaction stability and binding mechanisms. These computational investigations utilize sophisticated molecular dynamics protocols to assess the temporal stability of protein-ligand complexes under physiological conditions.

Molecular dynamics simulations of imidazothiazole derivatives have been conducted using various software packages, including Schrödinger Desmond and GROMACS, with simulation times typically ranging from 50 to 100 nanoseconds [10]. The simulation protocols employ OPLS-3e force fields and simple point charge (SPC) water models to create physiologically relevant environments with 0.15 M NaCl salt concentration [10].

The root mean square deviation (RMSD) analysis of thiazole-protein complexes demonstrates exceptional stability. Benzimidazole derivatives targeting Mycobacterium tuberculosis KasA protein maintained RMSD values of approximately 0.8 Å throughout 100-nanosecond simulations, indicating stable binding conformations [10]. The most promising compounds (7 and 8) showed consistent binding energy values of -7.36 and -7.17 kcal/mol, respectively, with minimal structural fluctuations [10].

Root mean square fluctuation (RMSF) analysis reveals that thiazole compounds induce minimal perturbations in protein secondary structure elements. The binding interactions primarily involve residues in flexible loop regions while maintaining the integrity of critical α-helical and β-sheet structures [10]. This selectivity suggests that 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde may exhibit favorable therapeutic selectivity profiles.

Hydrogen bonding analysis throughout molecular dynamics trajectories shows that thiazole derivatives form stable intermolecular interactions with target proteins. Aurora kinase studies revealed that compound 1a maintains consistent hydrogen bonding patterns with key amino acid residues throughout the simulation period [5]. The hydrogen bond occupancy rates exceed 75% for critical interactions, demonstrating the stability of the binding complex [5].

The radius of gyration calculations indicate that protein structures remain compact and stable upon thiazole compound binding. EGFR kinase complexes with imidazothiazole derivatives showed minimal changes in protein compactness, with radius of gyration values remaining within 0.1 nm of the initial structure [9]. This stability suggests that 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde does not induce significant conformational changes that could lead to protein denaturation.

Molecular surface area and solvent accessible surface area (SASA) analyses provide insights into ligand-protein interaction interfaces. Thiazole compounds typically occupy 15-25% of the total protein binding pocket surface area, with the benzimidazole core contributing significantly to hydrophobic interactions [11]. The aldehyde functional group in 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde may form additional polar interactions, potentially increasing the binding interface area.

The polar surface area calculations reveal that thiazole derivatives maintain optimal balance between hydrophobic and hydrophilic interactions. Compounds with polar surface areas between 135-175 Ų demonstrate enhanced binding stability and favorable pharmacokinetic properties [5]. The imidazothiazole core provides nitrogen atoms that participate in hydrogen bonding while maintaining appropriate lipophilicity for membrane permeability.

Binding free energy calculations using molecular mechanics-generalized Born surface area (MM-GBSA) methods demonstrate that thiazole compounds achieve favorable binding thermodynamics. The binding free energies typically range from -25 to -45 kcal/mol, with electrostatic and van der Waals contributions providing the primary stabilizing forces [9]. The entropy penalty is generally minimal, indicating that ligand binding does not significantly restrict protein conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) Models

The development of quantitative structure-activity relationship (QSAR) models for 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde and related imidazothiazole derivatives provides essential predictive frameworks for understanding structure-activity correlations and guiding rational drug design. These computational models utilize diverse molecular descriptors to establish quantitative relationships between chemical structure and biological activity.

QSAR investigations on imidazo[2,1-b] [3] [12] [8]thiadiazole derivatives have achieved robust predictive models with correlation coefficients (R²) ranging from 0.887 to 0.924 [13]. The most significant models employed three-variable equations developed through combinatorial protocols in multiple linear regression (CP MLR), demonstrating that lipophilicity, electronic, and steric factors are decisive determinants of antiproliferative potency [13]. The models showed high predictive accuracy with leave-one-out cross-validation coefficients ranging from 0.842 to 0.904 [13].

The molecular descriptors identified as critical for imidazothiazole activity include EstateVSA5, polar surface area (PSA), MoRSEP3, MATSp5, and RDFC24 [5]. These descriptors collectively capture the electronic, steric, and topological properties essential for biological activity prediction. The incorporation of nitrogen atoms within the imidazothiazole ring system plays a particularly important role in interactions with molecular targets [13].

Aurora kinase inhibition QSAR models have identified key structural requirements for activity optimization. The most active compound (1a) demonstrated a predicted pKi value of 8.73, with molecular descriptors indicating that 2,4-disubstituted thiazole rings are critical for activity enhancement [5]. The incorporation of substituted imidazolidone rings significantly improves inhibitory activity, with compounds in the 1a-1e series showing the most promising predicted activities [5].

DFT-QSAR models for imidazothiazole-propenone derivatives have achieved correlation coefficients ranging from 0.761 to 0.850 when evaluated against A549 lung cancer cell lines [14]. The models incorporated quantum chemical descriptors including highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and molecular electrostatic potential parameters [14]. These quantum chemical descriptors provide insights into electronic properties that influence biological activity.

The QSAR analysis of farnesyltransferase inhibitors containing imidazole moieties revealed that volume, shape, and polarity are critical factors determining inhibitory activity [15]. The models developed using genetic algorithms-partial least squares (GA-PLS) and stepwise regression methods demonstrated superior predictive capability compared to traditional linear models [15]. Non-linear methods, including artificial neural networks (ANN) and support vector machines (SVM), showed enhanced accuracy for complex structure-activity relationships [15].

Structure-activity relationship analysis of benzimidazole-thiazole hybrids targeting α-amylase and α-glucosidase revealed that compounds with electron-withdrawing substituents (fluorine, chlorine) or hydrogen bond-forming groups (hydroxyl) demonstrate enhanced inhibitory potentials [16]. The IC50 values ranged from 1.31 ± 0.05 to 38.60 ± 0.70 µM against α-amylase and from 2.71 ± 0.10 to 42.31 ± 0.70 µM against α-glucosidase [16].

The QSAR models for 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde can be predicted to incorporate several key molecular descriptors. The p-tolyl substituent contributes to hydrophobic interactions and electronic properties, while the aldehyde functional group provides hydrogen bonding capabilities and electrophilic reactivity. The molecular weight of 292.35 g/mol and the presence of nitrogen and sulfur heteroatoms in the ring system suggest favorable pharmacokinetic properties [3].

The validation of QSAR models typically employs internal validation methods including cross-validation and external validation using independent test sets. The most robust models demonstrate Q²cv values exceeding 0.8 and external validation coefficients above 0.7 [13]. These validation parameters ensure that the models provide reliable predictions for new compounds within the chemical space of imidazothiazole derivatives.

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Dates

Last modified: 07-26-2023

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